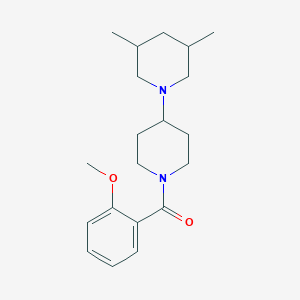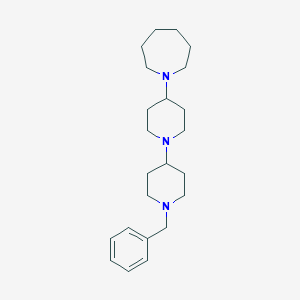
(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine is a complex organic compound that features a bipiperidine structure with dimethyl and methoxybenzoyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine typically involves multi-step organic reactions. The process begins with the preparation of the bipiperidine core, followed by the introduction of the dimethyl groups and the methoxybenzoyl moiety. Common reagents used in these reactions include piperidine derivatives, methylating agents, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product. Conditions vary widely but often include the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which 3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4: This compound shares the methoxybenzoyl group but has a different core structure.
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2: Another compound with a similar benzoyl group but different substituents and core structure.
Uniqueness
3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine is unique due to its bipiperidine core, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C20H30N2O2 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c1-15-12-16(2)14-22(13-15)17-8-10-21(11-9-17)20(23)18-6-4-5-7-19(18)24-3/h4-7,15-17H,8-14H2,1-3H3 |
Clave InChI |
IHQWZVGNHFCNKW-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
SMILES canónico |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247030.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)




![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
